molecular formula C12H8Cl4Si2 B3203876 Naphthalene, 1,4-bis(dichloromethylsilyl)- CAS No. 1024-48-2

Naphthalene, 1,4-bis(dichloromethylsilyl)-

Cat. No.: B3203876
CAS No.: 1024-48-2
M. Wt: 350.2 g/mol
InChI Key: UTCPMTRTTTWNQV-UHFFFAOYSA-N
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Description

Naphthalene, 1,4-bis(dichloromethylsilyl)- is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two dichloromethylsilyl groups attached to the 1 and 4 positions of a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene, 1,4-bis(dichloromethylsilyl)- typically involves the chloromethylation of naphthalene followed by silylation. One common method involves the reaction of naphthalene with paraformaldehyde and hydrogen chloride gas in the presence of a catalyst such as zinc chloride or aluminum chloride. This reaction produces 1,4-bis(chloromethyl)naphthalene, which is then treated with dichloromethylsilane in the presence of a base such as triethylamine to yield naphthalene, 1,4-bis(dichloromethylsilyl)- .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1,4-bis(dichloromethylsilyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthalene derivatives, while oxidation and reduction reactions produce silanol and silane derivatives, respectively.

Scientific Research Applications

Naphthalene, 1,4-bis(dichloromethylsilyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of naphthalene, 1,4-bis(dichloromethylsilyl)- involves the interaction of its dichloromethylsilyl groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in the modification of their chemical and physical properties. The pathways involved in these interactions depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene, 1,4-bis(dichloromethylsilyl)- is unique due to the presence of dichloromethylsilyl groups, which impart distinct reactivity and functionalization capabilities. This makes it a valuable compound for applications requiring silicon-containing functional groups and for the synthesis of advanced materials and bioactive molecules .

Properties

InChI

InChI=1S/C12H8Cl4Si2/c13-11(14)17-9-5-6-10(18-12(15)16)8-4-2-1-3-7(8)9/h1-6,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCPMTRTTTWNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2[Si]C(Cl)Cl)[Si]C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl4Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70780044
Record name PUBCHEM_71355787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70780044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024-48-2
Record name PUBCHEM_71355787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70780044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphthalene, 1,4-bis(dichloromethylsilyl)-
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